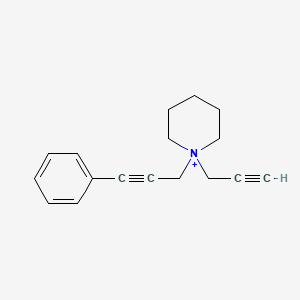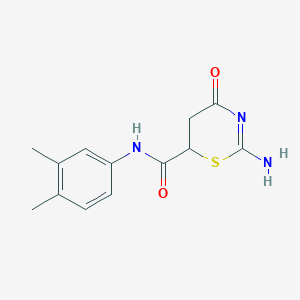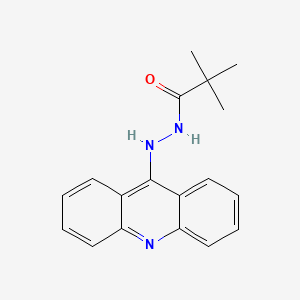
1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium is a synthetic organic compound that belongs to the class of piperidinium derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium typically involves the reaction of piperidine with propargyl bromide and phenylacetylene under specific conditions. The reaction may require a base such as potassium carbonate and a solvent like acetonitrile. The mixture is usually heated to facilitate the reaction, and the product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Phenylprop-2-yn-1-yl)piperidine
- 1-(Prop-2-yn-1-yl)piperidine
- Phenylacetylene derivatives
Uniqueness
1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its dual propargyl groups and piperidinium core make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H20N+ |
|---|---|
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
1-(3-phenylprop-2-ynyl)-1-prop-2-ynylpiperidin-1-ium |
InChI |
InChI=1S/C17H20N/c1-2-13-18(14-7-4-8-15-18)16-9-12-17-10-5-3-6-11-17/h1,3,5-6,10-11H,4,7-8,13-16H2/q+1 |
InChI-Schlüssel |
WPOKQAYNGSQLFE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC[N+]1(CCCCC1)CC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B11625736.png)

![(6Z)-6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11625742.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11625750.png)
![methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B11625752.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11625755.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide](/img/structure/B11625760.png)
![Ethyl (2Z)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-YL}methylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11625761.png)
![(2Z)-N-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11625775.png)

![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11625791.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11625792.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11625799.png)

